disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate
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Overview
Description
Disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate is a complex organic compound that features a combination of azo dyes and chromium ions. This compound is notable for its vibrant color properties and is often used in various industrial applications, particularly in the dyeing and textile industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 5-chloro-2-aminophenol and 3,5-dinitro-2-aminophenol, followed by coupling with naphthalen-2-ol derivatives. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity. The final product is usually isolated through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions
Disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can alter the azo groups, potentially breaking the N=N bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different chromium oxides, while reduction can produce amines from the azo groups.
Scientific Research Applications
Disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate has several scientific research applications:
Chemistry: Used as a model compound to study azo dye chemistry and coordination complexes involving chromium.
Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and pigments.
Mechanism of Action
The mechanism of action of disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate involves its interaction with various molecular targets. The azo groups can interact with nucleophiles, while the chromium ion can form coordination complexes with different ligands. These interactions can affect molecular pathways, leading to changes in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- Disodium 1-[(5-chloro-2-oxidophenyl)diazenyl]-6-(1-hydroxypropan-2-ylsulfamoyl)naphthalen-2-olate;chromium(3+)
- Chromium(3+) ion disodium 1-{2-[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]diazen-1-yl}naphthalen-2-olate
Uniqueness
Disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate is unique due to its combination of azo dyes and chromium ions, which impart distinct color properties and chemical reactivity. This makes it particularly valuable in industrial applications where specific dye characteristics are required.
Properties
IUPAC Name |
disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O10S.C16H11ClN2O2.Cr.2Na/c1-38-16-5-2-13(3-6-16)24-14-4-7-17-12(8-14)9-20(39(35,36)37)21(22(17)29)26-25-18-10-15(27(31)32)11-19(23(18)30)28(33)34;17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h2-11,24,29-30H,1H3,(H,35,36,37);1-9,20-21H;;;/q;;+3;2*+1/p-5 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYWDAZSWKWRIV-UHFFFAOYSA-I |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)[O-])N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)[O-])[O-].[Na+].[Na+].[Cr+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H23ClCrN7Na2O12S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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